molecular formula C54H86N4S4 B14774569 2,8-Bis[4-(2-octyldodecyl)thiophen-2-yl]-5lambda4,11-dithia-4,6,10,12-tetrazatricyclo[7.3.0.03,7]dodeca-1(12),2,4,5,7,9-hexaene

2,8-Bis[4-(2-octyldodecyl)thiophen-2-yl]-5lambda4,11-dithia-4,6,10,12-tetrazatricyclo[7.3.0.03,7]dodeca-1(12),2,4,5,7,9-hexaene

Cat. No.: B14774569
M. Wt: 919.6 g/mol
InChI Key: FCAOYICUWYIAES-UHFFFAOYSA-N
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Description

2,8-Bis[4-(2-octyldodecyl)thiophen-2-yl]-5lambda4,11-dithia-4,6,10,12-tetrazatricyclo[73003,7]dodeca-1(12),2,4,5,7,9-hexaene is a complex organic compound featuring a unique structure that includes thiophene and tetrazatricyclo moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,8-Bis[4-(2-octyldodecyl)thiophen-2-yl]-5lambda4,11-dithia-4,6,10,12-tetrazatricyclo[7.3.0.03,7]dodeca-1(12),2,4,5,7,9-hexaene typically involves multiple steps, starting with the preparation of the thiophene derivatives. The reaction conditions often include the use of catalysts and solvents to facilitate the formation of the desired product. For example, Stille coupling reactions are commonly employed to form the thiophene rings .

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis could be employed to achieve these goals .

Chemical Reactions Analysis

Types of Reactions

2,8-Bis[4-(2-octyldodecyl)thiophen-2-yl]-5lambda4,11-dithia-4,6,10,12-tetrazatricyclo[7.3.0.03,7]dodeca-1(12),2,4,5,7,9-hexaene can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene rings can yield sulfoxides or sulfones, while reduction can produce thiol derivatives .

Scientific Research Applications

2,8-Bis[4-(2-octyldodecyl)thiophen-2-yl]-5lambda4,11-dithia-4,6,10,12-tetrazatricyclo[7.3.0.03,7]dodeca-1(12),2,4,5,7,9-hexaene has several scientific research applications, including:

Mechanism of Action

The mechanism by which 2,8-Bis[4-(2-octyldodecyl)thiophen-2-yl]-5lambda4,11-dithia-4,6,10,12-tetrazatricyclo[7.3.0.03,7]dodeca-1(12),2,4,5,7,9-hexaene exerts its effects is primarily through its electronic structure. The compound’s conjugated system allows for efficient charge transfer, making it suitable for use in electronic devices. The molecular targets and pathways involved include interactions with other conjugated systems and the facilitation of electron and hole transport.

Comparison with Similar Compounds

Similar Compounds

    4,8-Bis(4-chloro-5-tripropylsilyl-thiophen-2-yl)benzo[1,2-b4,5-b′]dithiophene: Another thiophene-based compound used in organic photovoltaics.

    3,6-Bis(5-bromothiophen-2-yl)-2,5-bis(2-octyldodecyl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione: A compound with similar electronic properties used in semiconductors.

Uniqueness

What sets 2,8-Bis[4-(2-octyldodecyl)thiophen-2-yl]-5lambda4,11-dithia-4,6,10,12-tetrazatricyclo[7.3.0.03,7]dodeca-1(12),2,4,5,7,9-hexaene apart is its unique combination of thiophene and tetrazatricyclo moieties, which provides distinct electronic properties and potential for various applications in organic electronics and material science.

Properties

Molecular Formula

C54H86N4S4

Molecular Weight

919.6 g/mol

IUPAC Name

2,8-bis[4-(2-octyldodecyl)thiophen-2-yl]-5λ4,11-dithia-4,6,10,12-tetrazatricyclo[7.3.0.03,7]dodeca-1(12),2,4,5,7,9-hexaene

InChI

InChI=1S/C54H86N4S4/c1-5-9-13-17-21-23-27-31-35-43(33-29-25-19-15-11-7-3)37-45-39-47(59-41-45)49-51-53(57-61-55-51)50(54-52(49)56-62-58-54)48-40-46(42-60-48)38-44(34-30-26-20-16-12-8-4)36-32-28-24-22-18-14-10-6-2/h39-44H,5-38H2,1-4H3

InChI Key

FCAOYICUWYIAES-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCC(CCCCCCCC)CC1=CSC(=C1)C2=C3C(=C(C4=NSN=C24)C5=CC(=CS5)CC(CCCCCCCC)CCCCCCCCCC)N=S=N3

Origin of Product

United States

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